Ethynyl Estradiol 17-beta-D-Glucuronide

Drug Metabolism UGT Enzymology Steroid Conjugation

Ethynyl Estradiol 17-beta-D-Glucuronide (EE-17G) is a specific glucuronide conjugate of the synthetic estrogen 17α-ethynylestradiol (EE2), formed in vivo via UDP-glucuronosyltransferase (UGT) enzymes. It is distinguished from the predominant EE2 metabolite, Ethynyl Estradiol 3-glucuronide (EE-3G), by the site of glucuronic acid attachment at the sterically hindered 17β-hydroxyl group rather than the more accessible 3-phenolic hydroxyl.

Molecular Formula C26H32O8
Molecular Weight 472.5 g/mol
Cat. No. B12351570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynyl Estradiol 17-beta-D-Glucuronide
Molecular FormulaC26H32O8
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
InChIInChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26-/m1/s1
InChIKeySQQXJBRONRGLRT-APVVUOJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethynyl Estradiol 17-beta-D-Glucuronide: A Critical Phase II Metabolite for Pharmacokinetic and Disposition Studies


Ethynyl Estradiol 17-beta-D-Glucuronide (EE-17G) is a specific glucuronide conjugate of the synthetic estrogen 17α-ethynylestradiol (EE2), formed in vivo via UDP-glucuronosyltransferase (UGT) enzymes [1]. It is distinguished from the predominant EE2 metabolite, Ethynyl Estradiol 3-glucuronide (EE-3G), by the site of glucuronic acid attachment at the sterically hindered 17β-hydroxyl group rather than the more accessible 3-phenolic hydroxyl [2]. This positional isomerism profoundly affects the compound's physicochemical properties, recognition by efflux transporters, and overall role in enterohepatic recirculation [3].

Why EE-17G Cannot Be Substituted by Other Estrogen Glucuronides in Analytical and Pharmacokinetic Studies


Ethynyl Estradiol 17-beta-D-Glucuronide is not functionally interchangeable with the more abundant Ethynyl Estradiol 3-glucuronide (EE-3G) or with endogenous estrogen glucuronides like Estradiol 17β-D-glucuronide (E2-17G) and Estrone 3-glucuronide (E1-G). This is due to fundamental differences in their transport kinetics and molecular recognition. While EE-3G is a substrate for multiple efflux transporters including MRP2 and BCRP [1], EE-17G exhibits a distinct and more restricted transporter interaction profile, particularly its lack of recognition by BCRP [2]. Furthermore, the relative abundance of these isomers varies significantly, with EE-3G formation strongly favored over EE-17G at a ratio of approximately 97:3 in human liver [3]. Using a generic or more abundant estrogen glucuronide as a surrogate will yield inaccurate data on EE2 disposition, transporter-mediated drug-drug interaction potential, and the specific contribution of the 17β-conjugate to enterohepatic cycling.

Quantitative Evidence for the Differentiated Utility of Ethynyl Estradiol 17-beta-D-Glucuronide


Regioselectivity of Glucuronidation: EE-17G as a Minor but Specific Metabolite

In human liver microsomes, the glucuronidation of ethynylestradiol (EE2) is highly regioselective, favoring the C3 position. The ratio of EE-3G to EE-17G formation is approximately 97:3, indicating that EE-17G is a minor product [1]. This is in contrast to endogenous 17β-estradiol, where C17-glucuronidation is more significant. This specific minor isomer, EE-17G, is critical for understanding the complete metabolic fate of EE2 and cannot be assumed to follow the same elimination pathways as the major 3-glucuronide.

Drug Metabolism UGT Enzymology Steroid Conjugation

Transporter-Mediated Efflux: Distinct Interaction of EE-17G with MRP2 and MRP3

EE-17G (analyzed as part of EE-G) is a substrate for specific efflux transporters with defined kinetic parameters. Vesicular transport assays demonstrated that EE-G is transported by MRP2 and MRP3, but not by MRP1 [1]. The apparent affinity (Km) for MRP2 is 35.1 ± 3.5 μM, and for MRP3 is 9.2 ± 2.3 μM [1]. This profile is distinct from endogenous estrogen glucuronides like Estrone 3-glucuronide (E1-G), which is also a high-affinity substrate for BCRP, and Estradiol 17β-D-glucuronide (E2-17G), a known MRP2 substrate with a reported Km of 15 ± 6 μM [2].

Transporter Kinetics Drug-Drug Interactions Hepatobiliary Transport

Anomeric Specificity: The 17β-Glucuronide as the Active Biological Form

The 17β-D-glucuronide conjugate exists as an anomeric pair (α and β). A key biochemical differentiator is that the α-anomer is refractory to hydrolysis by bovine β-glucuronidase, whereas the β-anomer is a substrate [1]. This demonstrates that the β-anomeric configuration is the biologically relevant form for enzymatic deconjugation, a critical step in the enterohepatic recirculation of EE2. This characteristic is specific to the 17β-glucuronide and must be considered when designing deconjugation protocols for analytical sample preparation or studying in vivo reactivation.

Enzymatic Hydrolysis Anomeric Purity Bioavailability

Geographic and Ethnic Variation in Glucuronidation Patterns

Urinary excretion patterns of ethynyl estrogen conjugates, including the ratio of 3-, 17-, and 3,17-glucuronides, exhibit significant inter-population variation [1]. This implies that the relative contribution of the EE-17G pathway can differ based on ethnicity or geographic origin. For example, a review of contraceptive steroid pharmacology highlights that interpopulation variations in blood levels result from qualitatively different hepatic mechanisms, as demonstrated by striking differences in urinary patterns of ethinyl estradiol conjugates [2]. This variation is not observed for the parent compound alone and underscores the need for a specific EE-17G standard to study these pharmacogenetic differences.

Pharmacogenomics Metabolic Profiling Population Variability

Key Research and Industrial Applications for Ethynyl Estradiol 17-beta-D-Glucuronide


LC-MS/MS Method Development and Validation for EE2 Metabolite Profiling

EE-17G is an essential analytical reference standard for developing and validating sensitive LC-MS/MS methods aimed at the simultaneous quantification of EE2 and its metabolites in biological matrices (plasma, urine, bile). As a minor but specific positional isomer [1], its inclusion in multi-analyte panels ensures complete metabolic profiling and avoids misidentification with the more abundant EE-3G. Its distinct chromatographic retention time and MRM transition are critical for accurate quantification in studies of EE2 pharmacokinetics, particularly for assessing the minor metabolic pathways.

Investigating MRP2/MRP3-Mediated Drug-Drug Interaction (DDI) Liability

EE-17G serves as a critical probe substrate in vitro transporter assays using MRP2- or MRP3-expressing membrane vesicles. Its defined transport kinetics (Km for MRP2 of 35.1 μM; Km for MRP3 of 9.2 μM) [2] make it a valuable tool for evaluating the inhibitory potential of new chemical entities on these efflux transporters. This application is directly relevant to predicting clinically significant DDIs that could alter the hepatobiliary clearance and enterohepatic recirculation of EE2, impacting contraceptive efficacy and safety.

Pharmacogenomic Studies of UGT1A1 and Hepatic EE2 Conjugation

The specific formation of EE-17G, albeit minor, is linked to UGT activity [3]. This makes EE-17G a relevant analyte in pharmacogenomic studies investigating the impact of UGT polymorphisms (e.g., UGT1A1 variants) on EE2 metabolism. Quantifying the shift in the EE-3G:EE-17G ratio can provide a functional readout of altered UGT regioselectivity, offering insights beyond total EE2 clearance that are relevant for understanding inter-individual variability in drug exposure and potential toxicity in susceptible populations.

Quality Control for Complex Formulation Stability Studies

In the pharmaceutical industry, EE-17G is used as an impurity or degradant reference marker in stability studies of oral contraceptive formulations. Monitoring the formation of EE-17G (and its anomers) [4] over time under various stress conditions (e.g., heat, humidity, oxidation) helps establish a robust impurity profile and validate that the drug product remains within acceptable quality limits throughout its shelf life. This application is crucial for regulatory submissions and ensuring batch-to-batch consistency.

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